molecular formula C5H8N2O2 B8770480 Ethyl cyanomethylcarbamate CAS No. 60754-24-7

Ethyl cyanomethylcarbamate

Cat. No. B8770480
CAS RN: 60754-24-7
M. Wt: 128.13 g/mol
InChI Key: UDPCOOPICFDMFC-UHFFFAOYSA-N
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Description

Ethyl cyanomethylcarbamate is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl cyanomethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cyanomethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60754-24-7

Product Name

Ethyl cyanomethylcarbamate

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

ethyl N-cyano-N-methylcarbamate

InChI

InChI=1S/C5H8N2O2/c1-3-9-5(8)7(2)4-6/h3H2,1-2H3

InChI Key

UDPCOOPICFDMFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

657 Parts of ethyl chloroformate and 945 parts of a 50% aqueous sodium hydroxide solution were added simultaneously to a solution of 504 parts of a 50% aqueous cyanamide solution in 825 parts of water at 25° during a period of 90 minutes and at a pH of 6.9 to 7.1. As the addition of the reactants progressed, the temperature of the reaction mass was allowed to rise to 53°-55° and was maintained within that range by cooling. When the addition was complete, the reaction mass was cooled to 40°. Dimethylsulfate (1,134 parts) was then added during one hour with stirring while maintaining the pH at 7 to 7.1 by the addition of 50% aqueous sodium hydroxide solution. After holding 3 hours at 40° the resulting two-phase solution was transferred to a separatory funnel. The upper phase of N-ethoxycarbonyl-N-methylcyanamide was separated and the lower aqueous phase was sent to secondary recovery, either distillation or extraction. The upper phase of 669 parts was 93% N-ethoxycarbonyl-N-methylcyanamide (81% yield). This upper phase is usually pure enough for subsequent steps. However, vacuum distillation was used to provide pure N-ethoxycarbonyl-N-methylcyanamide, b.p. 67° at 2.2 mm.Hg.
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Synthesis routes and methods II

Procedure details

Berichte, 62, 1393-1394 (1929) discloses the reaction of the ethoxycarbonylcyanamide with dimethylsulfate to produce N-ethoxycarbonyl-N-methylcyanamide.
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Synthesis routes and methods III

Procedure details

657 Parts of ethylchloroformate and 945 parts of a 50% aqueous sodium hydroxide solution were added simultaneously to a solution of 504 parts of a 50% aqueous cyanamide solution in 825 parts of water at 25° during a period of 90 minutes and at a pH of 6.9 to 7.1. As the addition of the reactants progressed, the temperature of the reaction mass was allowed to rise to 53°-55° and was maintained within that range by cooling. When the addition was complete, the reaction mass was cooled to 40°. Dimethylsulfate (1,134 parts) was then added during one hour with stirring while maintaining the pH at 7 to 7.1 by the addition of 50% aqueous sodium hydroxide solution. After holding 3 hours at 40° the resulting two-phase solution was transferred to a separatory funnel. The upper phase of N-ethoxycarbonyl-N-methylcyanamide was separated and the lower aqueous phase was sent to secondary recovery, either distillation or extraction. The upper phase of 669 parts was 93% N-ethoxycarbonyl-N-methylcyanamide (81% yield). This upper phase is usually pure enough for subsequent steps. However, vacuum distillation was used to provide pure N-ethoxycarbonyl-N-methylcyanamide, b.p. 67° at 2.2 mm.Hg.
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